![molecular formula C20H19Cl4N3O3 B302244 N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302244.png)
N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide, also known as DCM, is a chemical compound that has been widely studied for its potential applications in various scientific fields. DCM is a hydrazone derivative of 4,5-dichloro-1,2-dithiol-3-one, which has been found to exhibit significant biological activity.
Mechanism of Action
The mechanism of action of N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide has been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide has been found to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis in cancer cells and the inhibition of viral replication. It has also been shown to have antibacterial and antifungal activity.
Advantages and Limitations for Lab Experiments
One of the advantages of using N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. However, one limitation of using N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for research involving N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide. One area of interest is the development of new synthetic methods for N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide that are more efficient and cost-effective. Another area of research is the investigation of N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide's potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide and its potential applications in various scientific fields.
Synthesis Methods
The synthesis of N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide involves the reaction of 3,5-dichloro-4-hydroxybenzaldehyde with 3,4-dichlorobenzylamine in the presence of acetic acid. The resulting product is then reacted with 2-(4-morpholinyl)acetic acid hydrazide to form N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide.
Scientific Research Applications
N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
Product Name |
N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide |
---|---|
Molecular Formula |
C20H19Cl4N3O3 |
Molecular Weight |
491.2 g/mol |
IUPAC Name |
N-[(Z)-[3,5-dichloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C20H19Cl4N3O3/c21-15-2-1-13(7-16(15)22)12-30-20-17(23)8-14(9-18(20)24)10-25-26-19(28)11-27-3-5-29-6-4-27/h1-2,7-10H,3-6,11-12H2,(H,26,28)/b25-10- |
InChI Key |
YMDPIZHATCSNGD-MRUKODCESA-N |
Isomeric SMILES |
C1COCCN1CC(=O)N/N=C\C2=CC(=C(C(=C2)Cl)OCC3=CC(=C(C=C3)Cl)Cl)Cl |
SMILES |
C1COCCN1CC(=O)NN=CC2=CC(=C(C(=C2)Cl)OCC3=CC(=C(C=C3)Cl)Cl)Cl |
Canonical SMILES |
C1COCCN1CC(=O)NN=CC2=CC(=C(C(=C2)Cl)OCC3=CC(=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.